molecular formula C19H18N2O4S B2663992 methyl (2E)-3-ethyl-2-[(3-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 897615-84-8

methyl (2E)-3-ethyl-2-[(3-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2663992
CAS No.: 897615-84-8
M. Wt: 370.42
InChI Key: UIOSUYFIYCPDRJ-FMQUCBEESA-N
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Description

Methyl (2E)-3-ethyl-2-[(3-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-ethyl-2-[(3-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves a multi-step process One common method includes the condensation of 2-aminothiophenol with ethyl acetoacetate to form the benzothiazole ringThe final step involves the esterification of the carboxylic acid group with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-ethyl-2-[(3-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Methyl (2E)-3-ethyl-2-[(3-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2E)-3-ethyl-2-[(3-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2E)-3-ethyl-2-[(3-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is unique due to its specific structural features, which confer distinct biological activities. Its combination of a benzothiazole ring with a methoxybenzoyl group makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 3-ethyl-2-(3-methoxybenzoyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-4-21-15-9-8-13(18(23)25-3)11-16(15)26-19(21)20-17(22)12-6-5-7-14(10-12)24-2/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOSUYFIYCPDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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